molecular formula C12H8Cl2N2O3 B8003792 3-(3,5-Dichloro-2-oxo-2H-pyrazin-1-yl)-benzoic acid methyl ester

3-(3,5-Dichloro-2-oxo-2H-pyrazin-1-yl)-benzoic acid methyl ester

Cat. No.: B8003792
M. Wt: 299.11 g/mol
InChI Key: CNXOMHADUKFVQW-UHFFFAOYSA-N
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Description

3-(3,5-Dichloro-2-oxo-2H-pyrazin-1-yl)-benzoic acid methyl ester is a chemical compound characterized by its unique structure, which includes a pyrazinone ring substituted with dichloro groups and a benzoic acid methyl ester moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-Dichloro-2-oxo-2H-pyrazin-1-yl)-benzoic acid methyl ester typically involves the following steps:

    Formation of the Pyrazinone Ring: The pyrazinone ring can be synthesized through the cyclization of appropriate precursors under controlled conditions.

    Esterification: The final step involves the esterification of the benzoic acid moiety with methanol in the presence of a catalyst like sulfuric acid or hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(3,5-Dichloro-2-oxo-2H-pyrazin-1-yl)-benzoic acid methyl ester can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the chlorine-substituted positions, where nucleophiles like amines or thiols can replace the chlorine atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazinone derivatives.

Scientific Research Applications

3-(3,5-Dichloro-2-oxo-2H-pyrazin-1-yl)-benzoic acid methyl ester has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3,5-Dichloro-2-oxo-2H-pyrazin-1-yl)-benzoic acid methyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The dichloro-substituted pyrazinone ring can interact with active sites of enzymes, potentially inhibiting their activity. The benzoic acid methyl ester moiety may enhance the compound’s ability to penetrate biological membranes, increasing its efficacy.

Comparison with Similar Compounds

Similar Compounds

    3-(3,5-Dichloro-2-oxo-2H-pyrazin-1-yl)-benzoic acid ethyl ester: Similar structure but with an ethyl ester instead of a methyl ester.

    3-(3,5-Dichloro-2-oxo-2H-pyrazin-1-yl)-benzoic acid: Lacks the ester group, which may affect its solubility and reactivity.

    3-(3,5-Dichloro-2-oxo-2H-pyrazin-1-yl)-benzoic acid propyl ester: Similar structure but with a propyl ester, potentially altering its physical and chemical properties.

Uniqueness

The uniqueness of 3-(3,5-Dichloro-2-oxo-2H-pyrazin-1-yl)-benzoic acid methyl ester lies in its specific ester group, which can influence its solubility, reactivity, and biological activity

Properties

IUPAC Name

methyl 3-(3,5-dichloro-2-oxopyrazin-1-yl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8Cl2N2O3/c1-19-12(18)7-3-2-4-8(5-7)16-6-9(13)15-10(14)11(16)17/h2-6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNXOMHADUKFVQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC=C1)N2C=C(N=C(C2=O)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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